REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([CH:9](Br)Br)[N:3]=1.C(=O)([O-])[O-:13].[Ca+2].O>CS(C)=O>[Br:1][C:2]1[N:3]=[C:4]([CH:9]=[O:13])[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2|
|
Name
|
|
Quantity
|
615 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1F)C(Br)Br
|
Name
|
|
Quantity
|
391 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reverted to room temperature
|
Type
|
STIRRING
|
Details
|
the mixtue was stirred
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with water and brine
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography (silica gel cartridge, hexane:ethyl acetate=98:2-82:18)
|
Reaction Time |
15.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=N1)C=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |